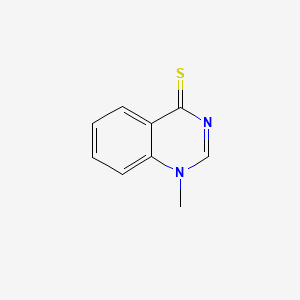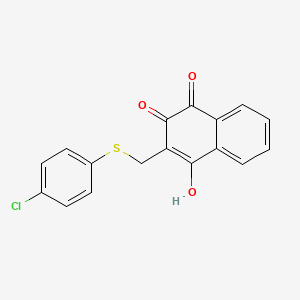
cis-2-Methyl-3-quinuclidyl benzilate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-2-Methyl-3-quinuclidyl benzilate hydrochloride: is a chemical compound known for its significant pharmacological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Methyl-3-quinuclidyl benzilate hydrochloride typically involves the reaction of methyl benzilate with 3-quinuclidinol. This reaction is carried out in an inert anhydrous aliphatic hydrocarbon solvent, such as n-heptane, in the presence of metallic sodium. The reaction conditions include maintaining an anhydrous environment and using a Dean-Stark apparatus to remove water formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: cis-2-Methyl-3-quinuclidyl benzilate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
cis-2-Methyl-3-quinuclidyl benzilate hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with muscarinic acetylcholine receptors.
Medicine: Research focuses on its potential therapeutic applications, including its use as an anticholinergic agent.
Industry: The compound is used in the development of pharmaceuticals and as a chemical intermediate in various industrial processes
Mecanismo De Acción
The mechanism of action of cis-2-Methyl-3-quinuclidyl benzilate hydrochloride involves its interaction with muscarinic acetylcholine receptors. It acts as a competitive inhibitor, blocking the binding of acetylcholine to these receptors. This inhibition reduces the effective concentration of acetylcholine, leading to various physiological effects, including anticholinergic effects such as mydriasis, tachycardia, and xerostomia .
Comparación Con Compuestos Similares
3-Quinuclidinyl benzilate:
Atropine: Another anticholinergic compound used in medicine for its effects on the parasympathetic nervous system.
Scopolamine: Known for its use in treating motion sickness and postoperative nausea.
Uniqueness: cis-2-Methyl-3-quinuclidyl benzilate hydrochloride is unique due to its specific chemical structure, which provides distinct pharmacological properties. Its ability to act as a competitive inhibitor of muscarinic acetylcholine receptors makes it valuable for research and potential therapeutic applications .
Propiedades
Número CAS |
102338-80-7 |
|---|---|
Fórmula molecular |
C22H26ClNO3 |
Peso molecular |
387.9 g/mol |
Nombre IUPAC |
(2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-2,2-diphenylacetate;hydrochloride |
InChI |
InChI=1S/C22H25NO3.ClH/c1-16-20(17-12-14-23(16)15-13-17)26-21(24)22(25,18-8-4-2-5-9-18)19-10-6-3-7-11-19;/h2-11,16-17,20,25H,12-15H2,1H3;1H |
Clave InChI |
VLQJMXTYEGGKEY-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C2CCN1CC2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















